Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride is a synthetic chemical compound composed of two fused bicyclic rings. It belongs to the class of heterocyclic organic compounds that are used for various industrial applications. The IUPAC name for this compound is (3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C9H16N2.2ClH . The Inchi Code is 1S/C9H16N2.2ClH/c1-2-8-4-7-5-10-6-9(7)11(8)3-1;;/h7-10H,1-6H2;2*1H/t7-,8?,9+;;/m1…/s1 . The molecular weight is 225.16 .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 225.16 . The storage temperature is room temperature .Scientific Research Applications
Synthetic Methodologies and Mechanistic Insights
Cycloisomerization and Intramolecular Friedel–Crafts Reactions : A study described the synthesis of decahydropyrrolo[2,1,5-cd]indolizine derivatives through RuCl3/AgOTf induced alkene–alkene and alkene–arene double cycloisomerizations. This process highlights the stereoselective formation of complex pyrrolizidine frameworks, which could be relevant for synthesizing related structures like Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride (Peipei Cui et al., 2012).
Synthesis of Pyrrolizidine Analogues : Another research effort focused on synthesizing monocyclic analogues of bicyclic necine bases present in many pyrrolizidine alkaloids, showcasing the synthetic versatility of pyrrolidine and pyrrolizine scaffolds. These methodologies can offer a foundation for constructing this compound analogues (A. Mattocks, 1974).
1,3-Dipolar Cycloadditions : Research on 3-alkylsulfanyl-2-arylazo-3-(pyrrolidin-1-yl)acrylonitriles leading to the formation of pyrrolizin-derivatives via 1,3-dipolar cycloaddition of an in situ generated azomethine ylide demonstrates advanced synthetic routes to complex pyrrolizidine structures. This could be analogous to synthetic strategies for this compound (N. Belskaya et al., 2009).
Domino Processes for Pyrrolizine Skeletons : A novel domino process involving iminoesters, acetylenes, and dipolarophiles catalyzed by a gold catalyst was developed to efficiently synthesize multisubstituted pyrrolizines, a methodology potentially applicable to this compound synthesis (Kenji Sugimoto et al., 2015).
Safety and Hazards
The safety information for Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is "Warning" .
properties
IUPAC Name |
1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.2ClH/c1-2-8-4-7-5-10-6-9(7)11(8)3-1;;/h7-10H,1-6H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBHMPPXVZRQAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3CNCC3N2C1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.